1-Azido-3-(chloromethyl)benzene

Vue d'ensemble

Description

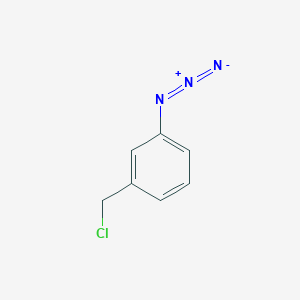

1-Azido-3-(chloromethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a chloromethyl group (-CH₂Cl) attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Azido-3-(chloromethyl)benzene can be synthesized through the nucleophilic substitution reaction of 3-(chloromethyl)benzene with sodium azide (NaN₃). The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) at room temperature. The general reaction scheme is as follows: [ \text{C₆H₄(CH₂Cl)} + \text{NaN₃} \rightarrow \text{C₆H₄(CH₂N₃)} + \text{NaCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes ensuring efficient mixing, temperature control, and purification processes to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Azido-3-(chloromethyl)benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or CH₃CN.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition: Alkynes in the presence of copper(I) catalysts (CuSO₄, sodium ascorbate).

Major Products:

Reduction: 3-(aminomethyl)benzene.

Cycloaddition: 1,2,3-triazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Azido-3-(chloromethyl)benzene, with the molecular formula , features an azide functional group (-N₃) and a chloromethyl group (-CH₂Cl) attached to a benzene ring. Its unique structure allows it to participate in diverse chemical reactions, making it useful in synthetic organic chemistry.

Synthesis of Heterocycles

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. The azide group is particularly reactive, enabling it to undergo cycloaddition reactions. For instance, azides can react with alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of triazoles, which are important in medicinal chemistry.

Case Study: Synthesis of Triazoles

A study demonstrated that this compound can be utilized in the synthesis of triazole derivatives. The reaction between this compound and various alkynes resulted in high yields of triazoles, showcasing its utility as a precursor in click chemistry applications .

Reaction with Phosphines

Another significant application involves the reaction of this compound with phosphines. This reaction leads to the formation of aminophosphonium derivatives, which can further react to yield indazole compounds. The process has been shown to depend on the nature of the phosphine used, with varying yields observed based on solvent conditions and phosphine substituents.

Case Study: Formation of Indazoles

In a detailed study, when this compound was treated with triphenylphosphine in toluene, several products were formed, including aminophosphonium-substituted indazoles. The reaction was monitored using NMR spectroscopy, revealing a significant nitrogen evolution and providing insights into the reaction mechanism .

| Phosphine Used | Product Isolated | Yield (%) |

|---|---|---|

| Triphenylphosphine | Indazole derivative | 73% |

| Triethylphosphine | Indazole derivative | 65% |

Applications in Medicinal Chemistry

The ability to modify biological molecules makes this compound valuable in medicinal chemistry. Its derivatives have been explored as potential histone deacetylase inhibitors through click chemistry methodologies. This approach allows for the rapid assembly of complex molecules that can be screened for biological activity.

Case Study: Histone Deacetylase Inhibitors

Research has indicated that various azides, including this compound derivatives, can be synthesized and evaluated for their inhibitory effects on histone deacetylases (HDACs). The incorporation of azide groups facilitates further modifications leading to compounds with enhanced biological activity .

Mécanisme D'action

The mechanism of action of 1-Azido-3-(chloromethyl)benzene primarily involves its reactivity due to the azido group. The azido group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of triazoles in click chemistry or the reduction to amines.

Comparaison Avec Des Composés Similaires

1-Azido-4-(chloromethyl)benzene: Similar structure with the azido and chloromethyl groups in different positions on the benzene ring.

Benzyl azide: Contains an azido group attached to a benzyl group.

3-(Azidomethyl)benzene: Similar structure with the azido group attached to the methyl group on the benzene ring.

Uniqueness: 1-Azido-3-(chloromethyl)benzene is unique due to the specific positioning of the azido and chloromethyl groups, which influences its reactivity and the types of reactions it can undergo. This compound’s structure allows for versatile applications in synthetic chemistry and bioconjugation techniques.

Activité Biologique

1-Azido-3-(chloromethyl)benzene, a compound with the molecular formula CHClN, is notable for its diverse biological activities and applications in chemical biology. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azido group (-N₃) and a chloromethyl group (-CH₂Cl), which contribute to its reactivity and biological interactions. The azido group is particularly significant in click chemistry, allowing for the formation of stable triazole linkages through cycloaddition reactions with alkynes.

Target Interactions:

this compound interacts with various biomolecules, including proteins and enzymes. The azide group can participate in reactions such as:

- Azide-Alkyne Huisgen Cycloaddition: This reaction leads to the formation of 1,2,3-triazoles, which have numerous biological applications, including in drug development.

- Nucleophilic Substitution Reactions: The chloromethyl group can react with nucleophiles (e.g., thiols, amines), resulting in covalent modifications of proteins.

Biochemical Pathways:

The formation of triazoles can influence various biochemical pathways by modifying protein functions or altering gene expression through interactions with transcription factors.

Cellular Effects

Research indicates that this compound can affect cellular processes such as:

- Cell Signaling: By covalently modifying signaling proteins, it can alter pathways critical for cell proliferation and survival.

- Gene Expression: Interaction with regulatory proteins may lead to changes in transcriptional activity.

- Metabolic Processes: Modifications to metabolic enzymes can impact overall cellular metabolism and metabolite levels.

Research Applications

This compound has several applications in scientific research:

- Chemical Biology: It is utilized in bioconjugation techniques for labeling biomolecules.

- Drug Development: Its derivatives are studied for potential anticancer properties through the inhibition of histone deacetylases (HDACs) .

- Synthetic Chemistry: Serves as a precursor for synthesizing various organic compounds, including amines and triazoles.

Anticancer Activity

A study investigated the use of azide-containing compounds in developing HDAC inhibitors. The azido group facilitated the synthesis of novel compounds that demonstrated significant anticancer activity against various cell lines, including HeLa and A549 cells .

Enzyme Inhibition

Another study focused on the interaction between this compound and phosphines to form iminophosphoranes. This reaction was monitored using NMR spectroscopy, revealing insights into the compound's reactivity and potential enzyme inhibition mechanisms .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 1-Azido-3-(chloromethyl)benzene in laboratory settings?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a chloromethyl precursor with sodium azide (NaN₃). For example, 3-(chloromethyl)benzyl chloride can react with NaN₃ in a polar aprotic solvent (e.g., dimethylformamide or tert-butyl methyl ether) at 50–60°C for 6–12 hours . Key considerations:

- Purity of Precursor: Ensure the chloromethyl derivative is free of hydrolyzed byproducts (e.g., benzyl alcohol).

- Safety: Conduct reactions in a fume hood due to NaN₃ toxicity and potential release of HN₃ gas.

- Workup: Extract the product using non-polar solvents (e.g., dichloromethane) and purify via column chromatography (silica gel, hexane/ethyl acetate).

Propriétés

IUPAC Name |

1-azido-3-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKGMXNGHRHHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120692-80-0 | |

| Record name | 1-azido-3-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.